An In-Depth Technical Guide to tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate: Structure, Properties, and Synthetic Insights
An In-Depth Technical Guide to tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate, a molecule of interest within medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures and established chemical principles to offer a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and potential applications.
Molecular Architecture and Chemical Identity
At its core, tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate is a derivative of the benzoxazole heterocyclic system. The structure features a benzene ring fused to an oxazole ring, with a methyl group at the 2-position. The key functional group is a tert-butyl carbamate (Boc-protected amine) attached to a methyl group at the 5-position of the benzoxazole core.
Caption: Proposed synthetic pathway for tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate.
Causality Behind Experimental Choices:
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Step 1 & 2: The initial acetylation of the amine and subsequent reduction of the nitro group is a standard strategy to prepare the necessary ortho-aminophenol precursor for benzoxazole formation.
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Step 3: Cyclization using acetic acid is a common and effective method for forming the 2-methylbenzoxazole ring system.
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Step 4 & 5: Introduction of the aminomethyl group at the 5-position is proposed via a two-step sequence of O-alkylation with chloroacetonitrile followed by reduction. This is a reliable method for installing a primary amine.
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Step 6: The final step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This is a widely used and high-yielding reaction in organic synthesis.
Detailed Experimental Protocol: Boc Protection
The following is a detailed, self-validating protocol for the final step of the proposed synthesis.
Objective: To synthesize tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate from (2-Methyl-1,3-benzoxazol-5-yl)methanamine.
Materials:
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(2-Methyl-1,3-benzoxazol-5-yl)methanamine (1.0 eq)
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Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
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Triethylamine (Et₃N) (1.2 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Rotary evaporator
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Magnetic stirrer and stir bar
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Separatory funnel
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Round-bottom flask
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve (2-Methyl-1,3-benzoxazol-5-yl)methanamine in anhydrous dichloromethane.
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Addition of Reagents: To the stirred solution, add triethylamine followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
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Workup:
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Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate.
Predicted Spectroscopic Characteristics
The structural identity of the target compound can be confirmed using various spectroscopic techniques. The expected key signals are summarized below.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Singlet around δ 1.4-1.5 ppm (9H, tert-butyl group). - Singlet around δ 2.5-2.6 ppm (3H, methyl group on benzoxazole). - Doublet around δ 4.3-4.4 ppm (2H, methylene group). - Broad singlet around δ 5.0-5.5 ppm (1H, N-H of carbamate). - Multiplets in the aromatic region (δ 7.0-7.8 ppm, 3H). |
| ¹³C NMR | - Signal around δ 14-15 ppm (methyl group on benzoxazole). - Signal around δ 28 ppm (tert-butyl methyl carbons). - Signal around δ 45 ppm (methylene carbon). - Signal around δ 80 ppm (quaternary carbon of tert-butyl group). - Signals in the aromatic region (δ 110-150 ppm). - Signal around δ 156 ppm (carbamate carbonyl carbon). - Signal around δ 165 ppm (C2 of benzoxazole). |
| IR (Infrared Spectroscopy) | - N-H stretch around 3300-3400 cm⁻¹. - C-H stretches (aliphatic and aromatic) around 2850-3100 cm⁻¹. - Carbonyl (C=O) stretch of the carbamate around 1680-1700 cm⁻¹. - C=N stretch of the benzoxazole ring around 1600-1650 cm⁻¹. - C-O stretches around 1160-1250 cm⁻¹. |
Potential Applications in Drug Discovery
Given the established biological activities of the benzoxazole scaffold, tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate is a valuable intermediate for the synthesis of novel therapeutic agents. The Boc-protected aminomethyl group at the 5-position provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships.
Potential therapeutic areas for derivatives of this compound could include:
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Oncology: The development of novel kinase inhibitors or compounds that interfere with cell proliferation pathways. [1]* Infectious Diseases: The synthesis of new antibacterial or antifungal agents with novel mechanisms of action. [1]* Inflammatory Disorders: The creation of new anti-inflammatory drugs. [1] The deprotection of the Boc group would yield the free amine, which can then be further functionalized to introduce diverse chemical moieties, enabling the fine-tuning of the molecule's pharmacological profile.
Conclusion
References
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